Alafosfalin

Description

Historical Context of Phosphonopeptide Antibiotics

The journey of phosphonopeptide antibiotics is rooted in the broader history of antimicrobial discovery. Following the revolutionary introduction of penicillin, the mid-20th century became a "golden age" for antibiotic development, with many new classes of antimicrobial agents being discovered, primarily from soil bacteria. med.or.jpuniroma1.it This era saw the discovery of foundational antibiotics like streptomycin, tetracycline, chloramphenicol, and vancomycin. med.or.jp

Phosphonate (B1237965) natural products, a class of compounds characterized by a stable carbon-phosphorus (C-P) bond, have been a valuable source of clinical antibiotics and commercial pesticides. nih.govnih.gov The first phosphonate antibiotic, fosfomycin (B1673569), was discovered from Streptomyces species and works by blocking peptidoglycan synthesis, a crucial step in forming the bacterial cell wall. nih.gov Another significant early phosphonate was phosphinothricin, an inhibitor of glutamine synthetase, which found use as a commercial herbicide. nih.gov

In the 1970s, research efforts intensified around the development of peptide mimetics, leading to the synthesis of the phosphonopeptide alafosfalin. nih.govnih.gov The design of these molecules was strategic; they were created to be actively transported into the bacterial cell via peptide transport systems, where they could then exert their inhibitory effects on cell wall synthesis. asm.org The initial research into this compound and related dipeptide variants demonstrated a range of potencies and antibacterial spectra, with some showing activity against a broad range of organisms, including Pseudomonas aeruginosa. asm.org This early work laid the groundwork for understanding the potential of phosphonopeptides as a distinct class of antimicrobial agents. nih.govasm.org

Evolution of Antibiotic Resistance and the Re-evaluation of Older Agents

The widespread use of antibiotics since the mid-20th century has inevitably led to the evolution and spread of antibiotic resistance, a phenomenon that now constitutes a global health crisis. nih.govnih.gov Resistance mechanisms in bacteria are not a new occurrence; the "resistome," or the collection of all resistance genes, is ancient and has existed in nature for millennia, long before the clinical use of antibiotics. nih.gov However, the introduction of antibiotics into medicine and agriculture has dramatically accelerated the selection and dissemination of these resistance genes among pathogenic bacteria. nih.govresearchgate.net

The history of antibiotic resistance is intertwined with the history of antibiotic discovery itself. For instance, a bacterial penicillinase was identified even before penicillin was widely used therapeutically. nih.gov Sulfonamide resistance was reported in the late 1930s, shortly after the introduction of these first effective antimicrobials. nih.gov Over the decades, many bacterial pathogens have evolved into multidrug-resistant (MDR) forms, capable of withstanding several classes of antibiotics. nih.govmdpi.com This escalating resistance, coupled with a decline in the discovery and development of new antibiotics, has created a critical situation where treatment options for some infections are severely limited. med.or.jpuniroma1.it

This challenge has prompted a necessary re-evaluation of older or previously abandoned antibacterial compounds. nih.gov Agents that were developed decades ago may have novel mechanisms of action that are still effective against contemporary MDR strains. nih.gov The rationale is to assess their efficacy in the current landscape of widespread resistance to more conventional drugs. nih.gov This strategy provides a potential interim solution to the urgent need for new therapeutic options, leveraging existing knowledge to address a modern crisis. nih.govresearchgate.net

Significance of this compound in the Current Antimicrobial Landscape

In an era of increasing antibacterial resistance, the re-examination of phosphonopeptides like this compound has revealed significant potential. nih.gov this compound's primary significance lies in its activity against problematic Gram-negative bacteria, including carbapenemase-producing Enterobacterales (CPE), which are a major public health threat. nih.govchinacdc.cn

Research has demonstrated that this compound exhibits good activity against many isolates of Enterobacterales. nih.gov For example, it is highly active against Escherichia coli, including carbapenemase-producing strains, with a reported MIC90 (Minimum Inhibitory Concentration required to inhibit the growth of 90% of isolates) of 0.25 mg/L. nih.gov It also shows moderate activity against Serratia, Klebsiella, and Enterobacter species. asm.org One study found that all tested isolates of Enterobacter cloacae were inhibited by 4 mg/L of this compound. nih.gov

A key aspect of this compound's renewed importance is its ability to act synergistically with other antibiotics, particularly β-lactams. asm.org Potentiation between this compound and β-lactams like meropenem (B701) has been observed against a significant percentage of susceptible strains. nih.govasm.org In one study, a synergistic effect was found against 16 out of 20 tested isolates of CPE when this compound was combined with meropenem. nih.gov Crucially, no cross-resistance has been seen between this compound and β-lactams or other common antibacterial agents, indicating that it could be a valuable partner drug to restore or enhance the activity of existing antibiotics against resistant bacteria. asm.org

The following table summarizes the in vitro activity of this compound against various bacterial isolates as reported in a 2020 study.

| Bacterial Species | Number of Isolates | This compound MIC50 (mg/L) | This compound MIC90 (mg/L) |

| Escherichia coli (all) | 53 | 0.12 | 0.25 |

| Escherichia coli (CPE) | 35 | 0.12 | 0.25 |

| Klebsiella pneumoniae (all) | 92 | 2 | 8 |

| Klebsiella pneumoniae (CPE) | 73 | 2 | 8 |

| Enterobacter cloacae (all) | 27 | 1 | 4 |

| Enterococcus faecalis (GRE) | 20 | 4 | 4 |

| Enterococcus faecium (GRE) | 23 | >16 | >16 |

| Staphylococcus aureus (MRSA) | 37 | 8 | 8 |

| Data sourced from a 2020 study on phosphonopeptides. nih.gov MIC50/90: Minimum inhibitory concentration to inhibit 50%/90% of isolates. CPE: Carbapenemase-producing Enterobacterales. GRE: Glycopeptide-resistant enterococci. MRSA: Methicillin-resistant Staphylococcus aureus. |

This data underscores that while this compound's activity against Gram-positive organisms like MRSA and glycopeptide-resistant enterococci is moderate to low, its potent activity against key Gram-negative pathogens makes it a promising candidate for further research and development in the fight against antimicrobial resistance. nih.gov

Structure

3D Structure

Properties

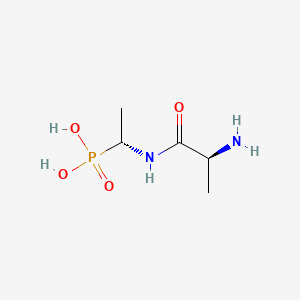

IUPAC Name |

[(1R)-1-[[(2S)-2-aminopropanoyl]amino]ethyl]phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N2O4P/c1-3(6)5(8)7-4(2)12(9,10)11/h3-4H,6H2,1-2H3,(H,7,8)(H2,9,10,11)/t3-,4+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHAYDBSYOBONRV-IUYQGCFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)P(=O)(O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)P(=O)(O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13N2O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046393 | |

| Record name | Alafosfalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60668-24-8 | |

| Record name | Alafosfalin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60668-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alafosfalin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060668248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alafosfalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alafosfalin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.675 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALAFOSFALIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0M8OM373BS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Antimicrobial Action

Targeting Peptidoglycan Biosynthesis in Bacteria

Alafosfalin's primary mode of action is the disruption of peptidoglycan synthesis, a process vital for maintaining the structural integrity of bacterial cells. nih.gov This interference ultimately leads to a weakened cell wall, rendering the bacterium susceptible to osmotic lysis and death. nih.gov The inhibition of this pathway is a hallmark of several classes of antibiotics, as it targets a structure unique to bacteria and absent in mammalian cells. creative-biolabs.com

Inhibition of Alanine (B10760859) Racemase (AlaR)

A key target of this compound's active metabolite is alanine racemase (AlaR), an enzyme responsible for the conversion of L-alanine to D-alanine. nih.govtandfonline.comnih.gov D-alanine is a crucial building block for the pentapeptide side chains of peptidoglycan. wikipedia.org By inhibiting AlaR, this compound effectively depletes the intracellular pool of D-alanine, thereby halting peptidoglycan synthesis. nih.gov The inhibition of AlaR by the active form of this compound has been shown to be a primary mechanism of its antibacterial activity. nih.gov

The nature of this inhibition can vary between different types of bacteria. In Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, the inhibition is reversible and competitive. nih.gov In contrast, in Gram-positive organisms like Staphylococcus aureus and Streptococcus faecalis, the inhibition is irreversible and occurs in a time-dependent manner. nih.gov

Interference with Uridine (B1682114) 5'-Diphosphate-N-Acetyl-Muramyl-L-Alanine Synthetase

A secondary target for this compound's active metabolite is Uridine 5'-diphosphate-N-acetyl-muramyl-L-alanine synthetase (MurC). nih.gov This enzyme is responsible for the addition of L-alanine to the nucleotide precursor UDP-N-acetylmuramic acid, an early step in the cytoplasmic phase of peptidoglycan synthesis. nih.govsigmaaldrich.com Interference with this enzyme further disrupts the formation of the necessary peptidoglycan precursors. nih.gov

Intracellular Activation and Metabolite Activity

This compound itself is a prodrug and requires intracellular activation to exert its antibacterial effect. nih.gov This strategy allows the molecule to be actively transported into the bacterial cell before being converted into its active, inhibitory form. nih.gov

Hydrolysis to Alanine and L-1-Aminoethylphosphonic Acid

Once inside the bacterial cell, this compound is hydrolyzed by intracellular aminopeptidases. nih.gov This enzymatic cleavage breaks the peptide bond, releasing L-alanine and the active metabolite, L-1-aminoethylphosphonic acid (L-AEP). nih.govgoogle.com L-AEP is an analog of alanine. nih.gov

Role of L-1-Aminoethylphosphonic Acid in Cell Wall Biosynthesis Inhibition

L-1-aminoethylphosphonic acid is the primary molecule responsible for the antimicrobial activity of this compound. nih.gov As an alanine analog, it competitively inhibits alanine racemase, preventing the formation of D-alanine necessary for peptidoglycan synthesis. nih.gov In some susceptible Gram-negative bacteria, L-AEP has been shown to be incorporated into a metabolite identified as uridine diphosphate-N-acetylmuramyl-aminoethylphosphonate. nih.gov The accumulation of this fraudulent metabolite further disrupts the cell wall synthesis pathway. nih.gov

Cellular Uptake Mechanisms

The efficacy of this compound is dependent on its ability to enter the bacterial cell. This compound is actively transported into bacteria through stereospecific peptide permease systems. nih.gov This "Trojan horse" strategy allows the drug to bypass the cell's outer defenses by mimicking a nutrient peptide. The active transport mechanism leads to a significant accumulation of the active metabolite, L-1-aminoethylphosphonic acid, inside susceptible cells, reaching concentrations that can be 100- to 1,000-fold higher than the external concentration of this compound. nih.gov The rate of uptake is a critical factor in the susceptibility of different bacterial species to the antibiotic. tandfonline.com

Table 1: Key Enzymes Inhibited by this compound's Active Metabolite

| Enzyme | Abbreviation | Function in Peptidoglycan Biosynthesis | Type of Inhibition |

| Alanine Racemase | AlaR | Converts L-alanine to D-alanine | Reversible (Gram-negative), Irreversible (Gram-positive) nih.gov |

| Uridine 5'-diphosphate-N-acetyl-muramyl-L-alanine synthetase | MurC | Adds L-alanine to UDP-N-acetylmuramic acid | Interference nih.gov |

Table 2: Stages of this compound's Mechanism of Action

| Stage | Description | Key Molecules/Enzymes Involved |

| 1. Cellular Uptake | Active transport into the bacterial cell. | Peptide permeases nih.gov |

| 2. Intracellular Activation | Hydrolysis of the prodrug to its active form. | Intracellular aminopeptidases, this compound nih.gov |

| 3. Target Inhibition | Inhibition of key enzymes in peptidoglycan synthesis. | L-1-Aminoethylphosphonic acid, Alanine Racemase, MurC nih.gov |

Interaction with H+/Peptide Cotransporters (PEPT1 and PEPT2)

This compound functions as a high-affinity substrate for the mammalian H+/peptide cotransporters PEPT1 and PEPT2. nih.gov These transporters are integral membrane proteins responsible for the cellular uptake of di- and tripeptides, playing a vital role in protein absorption in the intestine and reabsorption in the kidney. nih.gov Studies utilizing Caco-2 cells, which express the low-affinity intestinal transporter PEPT1, and SKPT cells, which express the high-affinity renal transporter PEPT2, have demonstrated a strong interaction with this compound. nih.gov

The compound potently inhibits the transport of other peptides, such as glycylsarcosine (B1347041), indicating a direct interaction with the binding sites of these transporters. nih.gov The affinity of this compound is notably higher for PEPT2 than for PEPT1, as evidenced by their respective inhibition constants (Ki). nih.gov This suggests that dipeptides in which the C-terminal carboxyl group is replaced by a phosphonic acid function, as in this compound, are recognized as high-affinity substrates by these mammalian cotransporters. nih.gov

Table 1: Inhibition Constants (Ki) of this compound for Peptide Transporters Data derived from studies on the inhibition of [¹⁴C]glycylsarcosine uptake. nih.gov

| Transporter | Expressing Cell Line | Ki Value (mM) |

| PEPT1 | Caco-2 | 0.19 ± 0.01 |

| PEPT2 | SKPT | 0.07 ± 0.01 |

Active Transport Across Intestinal Epithelium via H+-Symport

The oral availability of this compound is attributed to its active transport across the intestinal epithelium. nih.gov This transport is mediated by PEPT1 and occurs via an H+-symport mechanism, a process driven by the electrochemical proton gradient present at the brush-border membrane of the intestine. nih.govnih.gov In this mechanism, the transporter moves the peptide (or in this case, the peptide analogue this compound) into the cell coupled with the movement of one or more protons down their concentration gradient.

Evidence for this electrogenic transport process comes from experiments using Ussing chambers with Caco-2 cell monolayers. nih.gov The addition of this compound was found to increase the short-circuit current across the cell monolayer, a characteristic feature of H+/peptide symport activity. nih.gov This confirms that this compound is not merely inhibiting the transporter but is itself being actively transported into the epithelial cells, which is the critical first step for its absorption into the system. nih.gov

Competitive Inhibition of Dipeptide Transport

This compound acts as a competitive inhibitor of dipeptide transport through PEPT1 and PEPT2. nih.gov This mode of inhibition was confirmed through saturation kinetic studies examining the uptake of the model dipeptide glycylsarcosine. nih.gov The research revealed that in the presence of this compound, the affinity constant (Kt) for glycylsarcosine uptake was significantly affected, whereas the maximal transport velocity (Vmax) remained unchanged. nih.gov This kinetic profile is the definitive characteristic of competitive inhibition, where the inhibitor and the substrate compete for the same binding site on the transporter.

The practical effect of this competition is a marked reduction in the transport of other dipeptides. In experiments with Caco-2 cell monolayers cultured on permeable filters, a 3 mM concentration of this compound reduced the apical uptake and the transepithelial (apical to basolateral) flux of [¹⁴C]glycylsarcosine by 73%. nih.gov In SKPT cells, the same concentration inhibited the uptake of [¹⁴C]glycylsarcosine by 61%. nih.gov Importantly, this compound did not affect the transport of mannitol, indicating that its inhibitory action is specific to the peptide transport pathway and does not cause general disruption of the epithelial barrier. nih.gov

Table 2: Effect of this compound on [¹⁴C]Glycylsarcosine Transport Kinetics Data from saturation kinetic studies. nih.gov

| Parameter | Observation | Implication |

| Affinity Constant (Kt) | Affected by this compound | This compound competes with the substrate for the transporter's binding site. |

| Maximal Velocity (Vmax) | Unaffected by this compound | The total number of functional transporters remains the same; transport is not non-competitively blocked. |

Antimicrobial Spectrum and Efficacy Studies

In Vitro Antibacterial Activity

Alafosfalin exhibits a degree of activity against several Gram-positive pathogens, although it is generally considered to be less potent against these organisms compared to its effects on Gram-negative bacteria. nih.govnih.gov

This compound has shown moderate activity against methicillin-resistant Staphylococcus aureus (MRSA). In one study, the MIC90 (Minimum Inhibitory Concentration required to inhibit the growth of 90% of isolates) for this compound against MRSA was reported to be 8 mg/L. nih.gov Data for methicillin-susceptible Staphylococcus aureus (MSSA) is not as readily available in the reviewed literature, making a direct comparison of its activity against MRSA and MSSA challenging.

Studies have indicated that phosphonopeptides related to this compound possess good in vitro activity against Enterococcus faecalis. brieflands.comnih.gov Specifically, a closely related compound, di-alanyl fosfalin, has demonstrated potent activity against glycopeptide-resistant isolates of Enterococcus faecalis, with a reported MIC90 of 0.5 mg/L. nih.gov While this suggests potential efficacy within this class of compounds, specific MIC data for this compound against glycopeptide-resistant E. faecalis is limited in the available research.

Research has shown that oligopeptides derived from active phosphonodipeptides, such as this compound, exhibit good in vitro activity against Streptococcus pneumoniae. brieflands.comnih.gov However, specific MIC50 and MIC90 values for this compound against S. pneumoniae are not extensively detailed in the currently available literature.

There is limited specific data on the in vitro activity of this compound against Clostridium perfringens. General susceptibility studies of C. perfringens show variability in resistance to different classes of antibiotics. The efficacy of this compound against this particular species requires further specific investigation to establish definitive MIC ranges. Conversely, the available literature does not indicate that this compound has significant activity against Clostridium difficile.

This compound has demonstrated significant in vitro activity against a range of Gram-negative bacteria, particularly those commonly associated with urinary tract infections. nih.govnih.gov It is reported to be highly active against Escherichia coli and moderately active against Serratia, Klebsiella, Enterobacter, and Citrobacter. nih.govnih.gov For carbapenemase-producing Enterobacterales (CPE), the MIC50 and MIC90 of this compound have been reported as 1 mg/L and 4 mg/L, respectively. nih.gov However, it is noted to be inactive against indole-positive Proteus, Pseudomonas, and Acinetobacter. nih.govnih.gov

Activity Against Gram-Negative Bacteria

Escherichia coli (including carbapenemase producers)

This compound has demonstrated significant potency against Escherichia coli. Studies have shown that it is highly active against this organism. In a comparative study, the mean Minimum Inhibitory Concentration (MIC) of this compound against E. coli was found to be 0.7 mg/liter, indicating a high degree of susceptibility. nih.gov Research on carbapenemase-producing Enterobacterales (CPE), which includes E. coli, further supports its efficacy. For a collection of CPE isolates, the MIC50 and MIC90 of this compound were determined to be 1 mg/L and 4 mg/L, respectively.

It has been noted that the in vitro activity of this compound against E. coli can be influenced by the testing conditions, with a marked inoculum effect observed. nih.gov This suggests that the density of the bacterial population can impact the measured susceptibility.

| Organism | Number of Strains | MIC Range (mg/L) | Mean MIC (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) |

| Escherichia coli | Not Specified | Not Specified | 0.7 nih.gov | Not Specified | Not Specified |

| Carbapenemase-Producing Enterobacterales | 128 | Not Specified | Not Specified | 1 | 4 |

Klebsiella pneumoniae

The activity of this compound against Klebsiella pneumoniae is generally characterized as moderate. researchgate.net As part of the broader group of carbapenemase-producing Enterobacterales, the MIC50 and MIC90 values for this compound were reported as 1 mg/L and 4 mg/L, respectively. This indicates a potential therapeutic role, particularly in the context of multidrug-resistant infections.

| Organism | Number of Strains | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) |

| Carbapenemase-Producing Enterobacterales (including K. pneumoniae) | 128 | Not Specified | 1 | 4 |

Enterobacter cloacae

Similar to its activity against Klebsiella, this compound exhibits moderate efficacy against Enterobacter cloacae. researchgate.net For carbapenemase-producing Enterobacterales, which includes Enterobacter species, the MIC50 of this compound was found to be 1 mg/L and the MIC90 was 4 mg/L.

| Organism | Number of Strains | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) |

| Carbapenemase-Producing Enterobacterales (including E. cloacae) | 128 | Not Specified | 1 | 4 |

Citrobacter species

This compound has been reported to have moderate activity against Citrobacter species. researchgate.net In a study evaluating its potential as a selective agent, the mean MIC for Citrobacter spp. was 2.8 mg/liter, with a range of 0.25 to 16 mg/liter. nih.gov This variability suggests that susceptibility can differ between strains.

| Organism | Number of Strains | MIC Range (mg/L) | Mean MIC (mg/L) |

| Citrobacter spp. | Not Specified | 0.25 - 16 nih.gov | 2.8 nih.gov |

Serratia marcescens

Research has shown that this compound is active against the majority of Serratia marcescens strains. In one study involving 53 clinical isolates, most strains were inhibited by this compound concentrations of ≤64 micrograms/ml. nih.gov For adequate bactericidal activity, concentrations of ≥128 micrograms/ml were required for most of the tested strains. nih.gov The activity of this compound against S. marcescens was found to be comparable in a defined medium and human urine, though it was antagonized by conventional broth media and human serum. nih.gov Furthermore, combining this compound with carbenicillin (B1668345) or a cephalosporin (B10832234) resulted in an additive effect against this organism. nih.gov

| Parameter | Concentration (µg/mL) | Effect |

| Inhibition | ≤64 nih.gov | Inhibition of the majority of 53 strains nih.gov |

| Bactericidal Activity | ≥128 nih.gov | Required for adequate killing of most strains nih.gov |

Haemophilus influenzae

The available data indicates that certain derivatives of this compound, specifically phosphono-oligopeptides, possess good in vitro activity against Haemophilus influenzae. nih.gov These derivatives have shown significantly greater in vivo activity than the parent dipeptide, which correlates well with the in vitro results. nih.gov This suggests that these related compounds may hold promise for treating infections caused by this pathogen.

Salmonella species (non-typhi)

Studies on the efficacy of this compound against non-typhi Salmonella have revealed a relative resistance compared to other Gram-negative bacteria like E. coli. nih.gov In a susceptibility study, non-typhi Salmonella strains exhibited a mean MIC of 10.2 mg/liter, with a range of 2 to 32 mg/liter. nih.gov This characteristic has been exploited in the development of selective culture media. The incorporation of this compound into a chromogenic medium resulted in a higher recovery of Salmonella from stool samples compared to standard media, demonstrating its utility as a selective agent for the isolation of these bacteria. nih.gov

| Organism | Number of Strains | MIC Range (mg/L) | Mean MIC (mg/L) |

| Non-typhi Salmonella | 61 | 2 - 32 nih.gov | 10.2 nih.gov |

Minimum Inhibitory Concentration (MIC) Determinations

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. researchgate.net It is a quantitative measure of the in vitro activity of an antibiotic against a specific bacterial strain. nih.govresearchgate.net

Studies have determined the MIC values of this compound against a variety of bacterial isolates. For carbapenemase-producing Enterobacterales (CPE), the MIC50 and MIC90 of this compound were reported to be 1 mg/L and 4 mg/L, respectively. The compound showed potent activity against glycopeptide-resistant isolates of Enterococcus faecalis and Enterococcus faecium, with MIC90 values of 0.5 mg/L and 2 mg/L, respectively. Against methicillin-resistant Staphylococcus aureus (MRSA), this compound was moderately active, with an MIC90 of 8 mg/L.

Table 1: this compound MIC Values Against Various Bacterial Isolates

| Bacterial Group | Isolate Count | MIC50 (mg/L) | MIC90 (mg/L) |

|---|---|---|---|

| Carbapenemase-Producing Enterobacterales (CPE) | 128 | 1 | 4 |

| Methicillin-Resistant Staphylococcus aureus (MRSA) | 37 | - | 8 |

| Glycopeptide-Resistant Enterococcus faecalis (GRE) | - | - | 0.5 |

| Glycopeptide-Resistant Enterococcus faecium (GRE) | 43 | - | 2 |

Data sourced from Marrs et al., 2020.

Bactericidal Effects and Lysis

This compound exerts its bactericidal effect by selectively inhibiting the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. nih.gov Its mechanism involves active transport into the bacterial cell via peptide permeases. nih.gov Once inside, it is hydrolyzed by intracellular peptidases to release L-1-aminoethylphosphonic acid, an analog of L-alanine. nih.gov

This active metabolite, L-1-aminoethylphosphonic acid, primarily targets and inhibits the enzyme alanine (B10760859) racemase. nih.gov Alanine racemase is essential for the conversion of L-alanine to D-alanine, a crucial building block for the pentapeptide side chains of peptidoglycan. In Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, this inhibition is reversible and competitive. nih.gov In contrast, the inhibition is irreversible and time-dependent in Gram-positive organisms like Staphylococcus aureus and Streptococcus faecalis. nih.gov The disruption of D-alanine synthesis ultimately halts peptidoglycan production, leading to a weakened cell wall that cannot withstand osmotic pressure, resulting in cell lysis and death. nih.gov Studies have shown that this inhibition leads to the intracellular accumulation of the cell wall precursor UDP-N-acetyl-muramyl-tripeptide in Gram-positive bacteria. nih.gov

In Vivo Efficacy in Animal Models

Mouse Septicemia Models

The efficacy of phosphonopeptides has been evaluated in murine septicemia models, which are used to assess the in vivo potential of antimicrobial agents in treating systemic bloodstream infections. While specific efficacy data for this compound in a mouse septicemia model is not detailed in the provided results, studies on related compounds and variants provide insights into its potential. For instance, dipeptide variants of this compound have demonstrated in vivo activity when administered to infected rodents.

In a lethal S. aureus murine septicemia model, the related novel antibiotic AFN-1252, which also targets bacterial cell wall synthesis, was shown to be highly effective. This highlights the potential of targeting this pathway for treating systemic infections. Mouse models of sepsis are crucial for this type of evaluation, though they have inherent limitations and differ from the complex human condition. The models can involve the injection of bacteria, such as E. coli or Staphylococcus, to induce a septic state and evaluate therapeutic outcomes like animal survival.

Rat Infection Models

Studies on the pharmacokinetics of this compound have been conducted in rats, providing foundational knowledge for its potential in vivo applications. Following administration, this compound is rapidly absorbed and distributed to various tissues, with high concentrations observed in inflammatory exudates. The plasma half-life of this compound in rats was determined to be approximately 20 minutes.

While these pharmacokinetic studies are essential, specific efficacy data from rat infection models, such as the neutropenic rat thigh infection model, are not extensively detailed for this compound in the available research. theraindx.com This model is often used to characterize the pharmacokinetic/pharmacodynamic (PK/PD) relationships of anti-infective agents and is considered predictive of efficacy in humans. Rat models are advantageous for studying aspects of infection and treatment, including those involving S. aureus, due to their size and physiological characteristics. nih.gov However, without specific studies detailing bacterial load reduction or survival rates in this compound-treated rats, a complete picture of its efficacy in these specific models remains to be fully elucidated.

Urinary Tract Infection (UTI) Models

This compound has been investigated for its utility in treating urinary tract infections (UTIs), primarily due to its activity against common uropathogens like Escherichia coli. theraindx.com In vitro evaluations using clinical isolates from UTIs demonstrated that this compound is highly active against E. coli and moderately active against other Gram-negative bacteria such as Serratia, Klebsiella, Enterobacter, and Citrobacter. theraindx.com

The potential of this compound in this context is further supported by murine UTI models, which are robust systems for studying the pathogenesis of uropathogens and the efficacy of antimicrobial agents. These models allow for the quantitative monitoring of bacterial loads in the urinary tract over time. Clinical studies have also tested this compound for the treatment of UTIs. The compound's ability to be absorbed and eliminated in a manner similar to β-lactam antibiotics, which are also used for UTIs, further suggests its potential applicability.

Pharmacokinetics and Pharmacodynamics

Absorption, Distribution, Metabolism, and Excretion (ADME) Research

The journey of Alafosfalin through the body has been characterized in studies involving both animals and humans.

This compound demonstrates rapid absorption following parenteral administration. After subcutaneous and intramuscular injections, peak plasma concentrations are typically observed within 15 to 20 minutes. nih.govnih.gov

Oral administration also results in good absorption from the gastrointestinal tract, likely through a facilitated transport mechanism. asm.org However, the bioavailability of the intact drug via the oral route is approximately 50%, largely independent of the administered dose. nih.govnih.gov

Interactive Data Table: this compound Absorption

| Administration Route | Peak Plasma Time | Oral Bioavailability | Notes |

| Subcutaneous | 15-20 minutes | Not Applicable | Rapid absorption from injection site. nih.govnih.gov |

| Intramuscular | 15-20 minutes | Not Applicable | Rapid absorption from injection site. nih.govnih.gov |

| Oral | Variable | ~50% | Well-absorbed, but subject to significant first-pass metabolism. asm.orgnih.govnih.gov |

Once in the bloodstream, this compound distributes to various parts of the body. Studies have shown that the drug achieves high concentrations in most tissues. nih.govnih.gov Notably, it also penetrates well into inflammatory exudates, which is significant for treating infections at the site of inflammation. nih.govnih.gov The distribution, however, is limited when it comes to the brain. nih.govnih.gov

This compound undergoes significant metabolism, particularly after oral administration. A substantial portion of the drug is hydrolyzed to its constituent components, L-alanine and the inactive metabolite L-1-aminoethylphosphonic acid, before it reaches the systemic circulation. nih.govnih.govasm.org This phenomenon is known as first-pass metabolism. nih.govnih.gov Interestingly, this first-pass effect is less pronounced in humans compared to animal models. nih.govnih.gov

The elimination of this compound from the plasma is relatively rapid. In humans and baboons, the plasma half-life is approximately one hour, while in rats, it is shorter, at around 20 minutes. nih.govnih.gov The primary route of elimination for the intact drug and its metabolites is through the kidneys. nih.govnih.govasm.org

Urinary recovery of the intact phosphonodipeptide in healthy volunteers is dose-dependent. Following a 50 mg oral dose, approximately 6% is recovered, which increases to 17% after a 2,500 mg dose. nih.govnih.gov This dose-dependent excretion is attributed to a saturable reabsorption mechanism in the human kidney for the phosphonopeptide. nih.govnih.gov

Interactive Data Table: this compound Elimination Parameters

| Species | Plasma Half-Life | Primary Elimination Route | Key Findings |

| Human | ~1 hour | Renal | Dose-dependent urinary recovery due to saturable renal reabsorption. nih.govnih.govnih.govnih.gov |

| Baboon | ~1 hour | Renal | Similar half-life to humans. nih.govnih.gov |

| Rat | ~20 minutes | Renal | More rapid elimination compared to primates. nih.govnih.gov |

Renal function significantly influences the excretion of this compound. In individuals with impaired glomerular function, the amount of this compound excreted in the urine is reduced. nih.govnih.gov This suggests that compromised renal function can lead to decreased clearance of the drug from the body. asm.org

Pharmacodynamic Parameters

The primary pharmacodynamic effect of this compound is its antibacterial activity. It functions by inhibiting the biosynthesis of the bacterial cell wall. asm.org This mechanism of action is the basis for its ability to act as an antibacterial agent and to potentiate the activity of β-lactam antibiotics. asm.org

Time-Kill Curve Analysis

Time-kill curve analysis is a laboratory method used to determine the rate and extent of bacterial killing by an antimicrobial agent over time. This analysis provides valuable insights into the pharmacodynamics of an antibiotic, helping to classify it as bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth). For an antibiotic to be considered bactericidal, it typically needs to cause a reduction of ≥3-log10 in the colony-forming units per milliliter (CFU/mL), which corresponds to a 99.9% kill of the initial bacterial inoculum. nih.gov

Detailed time-kill curve analyses for this compound are not extensively available in the reviewed literature. While its in vitro activity has been established against various pathogens, specific data illustrating the rate and extent of bacterial killing over time at different concentrations are not provided in the accessible research. nih.govnih.gov Studies on other antibiotics demonstrate that these analyses involve exposing a standardized bacterial suspension to various concentrations of the drug (e.g., multiples of the Minimum Inhibitory Concentration, or MIC) and then quantifying the viable bacteria at several time points (e.g., 0, 2, 4, 6, and 24 hours). nih.gov The resulting data are plotted as log10 CFU/mL versus time to visualize the killing kinetics.

Concentration-Dependent Activity

The antibacterial effect of some antibiotics is dependent on the concentration of the drug, meaning that higher concentrations lead to a greater rate and extent of bacterial killing. ucla.edu This is in contrast to time-dependent antibiotics, where the duration of exposure above the MIC is the primary determinant of efficacy. ucla.edu The key pharmacodynamic parameter for concentration-dependent agents is often the ratio of the peak concentration (Cmax) to the MIC or the area under the concentration-time curve (AUC) to the MIC. redemc.net

Specific studies detailing the concentration-dependent activity of this compound are limited in the available literature. While the in vitro activity of this compound has been assessed, with MIC values reported against various bacteria, comprehensive data demonstrating a clear concentration-dependent killing pattern are not readily found. nih.govnih.gov For many antibiotics, concentration-dependent killing is characterized by a rapid increase in bactericidal activity as the drug concentration rises above the MIC. frontiersin.org

Post-Antibiotic Effect (PAE) Studies

The post-antibiotic effect (PAE) refers to the continued suppression of bacterial growth after the antibiotic concentration has fallen below the MIC. embopress.orgderangedphysiology.com This is a significant pharmacodynamic parameter as it can influence dosing schedules. Antibiotics with a long PAE may be effective even when their concentrations are not continuously above the MIC. derangedphysiology.com The PAE is generally observed with antibiotics that cause non-lethal damage to bacteria or have a persistent binding to their targets. embopress.org

Resistance Mechanisms and Strategies to Overcome Them

Bacterial Resistance Development

Bacteria can develop resistance to alafosfalin through various intrinsic and acquired mechanisms. These primarily involve alterations in drug uptake, modifications of the target enzyme, and active efflux of the antibiotic from the bacterial cell.

This compound is a prodrug that is actively transported into the bacterial cell via peptide transport systems. nih.gov Its structural similarity to small peptides allows it to be recognized and internalized by bacterial permeases. Once inside the cell, it is cleaved by intracellular peptidases to release the active component, L-1-aminoethylphosphonic acid (L-Ala(P)).

Resistance to this compound can arise from defects in these peptide transport systems. nih.gov Mutations in the genes encoding for peptide permeases can lead to reduced uptake of this compound, thereby preventing it from reaching its intracellular target. This mechanism of resistance has been observed in various bacterial species. The activity of this compound can be antagonized by the presence of certain peptides that compete for the same transport systems. nih.gov

The primary intracellular target of the active form of this compound, L-Ala(P), is the enzyme alanine (B10760859) racemase. This enzyme is crucial for the synthesis of D-alanine, an essential component of the bacterial cell wall peptidoglycan. francis-press.com L-Ala(P) acts as a competitive inhibitor of alanine racemase, leading to a depletion of D-alanine and subsequent inhibition of cell wall synthesis.

A potential mechanism of resistance to this compound involves modifications in the structure of alanine racemase. francis-press.com Mutations in the alr gene, which encodes for alanine racemase, could alter the enzyme's active site, reducing its affinity for L-Ala(P) while still allowing it to process its natural substrate, L-alanine. This would render the antibiotic ineffective.

Furthermore, this compound also indirectly affects the activity of D-alanine:D-alanine ligase, the subsequent enzyme in the peptidoglycan synthesis pathway. nih.govnih.gov Resistance to the antibiotic D-cycloserine, which also targets this pathway, has been shown to involve modifications of D-alanine:D-alanine ligase. nih.gov It is plausible that similar modifications could contribute to this compound resistance.

Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. qeios.comfrontiersin.org This mechanism effectively reduces the intracellular concentration of the antibiotic, preventing it from reaching its target at a sufficient concentration to exert its effect. nih.govresearchgate.net Efflux pumps are a common mechanism of resistance to many classes of antibiotics in both Gram-positive and Gram-negative bacteria. frontiersin.orgnih.gov

While direct evidence specifically linking efflux pumps to this compound resistance is not extensively documented in the reviewed literature, it is a highly probable mechanism of resistance. Given that bacteria can utilize efflux pumps to expel a vast array of structurally diverse compounds, it is conceivable that certain efflux pumps could recognize and transport this compound or its active form out of the cell. qeios.comresearchgate.net The overexpression of such pumps would lead to increased resistance to the antibiotic.

Synergistic Combinations with Other Antimicrobial Agents

One of the most effective strategies to combat resistance to this compound and enhance its antibacterial activity is through combination therapy with other antimicrobial agents, particularly beta-lactam antibiotics.

This compound has demonstrated significant synergy when combined with various beta-lactam antibiotics, including cephalexin (B21000), meropenem (B701), mecillinam (B1665348), and to a lesser degree, ampicillin (B1664943). nih.govnih.govnih.gov This potentiation of activity is observed against a range of bacterial species, including those that are relatively insensitive to the beta-lactam component alone. nih.govnih.gov

The synergy between this compound and these beta-lactams has been demonstrated in vitro and in animal studies. nih.govnih.gov For instance, the combination of this compound and cephalexin has been shown to be effective against various bacterial genera. nih.govnih.gov Similarly, this compound acts synergistically with meropenem against carbapenemase-producing Enterobacterales (CPE). researchgate.netresearchgate.net Synergy has also been well-documented with mecillinam and ampicillin against various urinary tract isolates and other clinical strains. nih.govnih.govnih.gov

| This compound in Combination with | Synergistic Effect | Bacterial Species | Reference(s) |

| Cephalexin | Potentiation of antibacterial activity, bacteriolytic action | Escherichia coli, Salmonella typhimurium, Staphylococcus spp., Streptococcus spp. | nih.gov, nih.gov |

| Meropenem | Synergistic activity against resistant strains | Carbapenemase-producing Enterobacterales | researchgate.net, researchgate.net |

| Mecillinam | Potentiation of activity | Escherichia coli, Serratia spp., Klebsiella spp., Enterobacter spp., Citrobacter spp. | nih.gov, nih.gov, nih.gov |

| Ampicillin | Lesser but still present synergistic effect | Escherichia coli and other urinary tract isolates | nih.gov, nih.gov |

The synergistic action of this compound and beta-lactam antibiotics is multifactorial. One of the primary mechanisms is the dual inhibition of bacterial cell wall synthesis at different stages. This compound inhibits the synthesis of D-alanine, a crucial precursor for peptidoglycan, while beta-lactams inhibit the final transpeptidation step of peptidoglycan cross-linking. researchgate.net This multi-blockade of the same essential pathway leads to a more profound and rapid disruption of cell wall integrity.

This combination therapy results in a potent bacteriolytic effect, leading to the lysis and death of bacterial cells. nih.govnih.gov Furthermore, the use of this compound in combination with a beta-lactam markedly reduces the emergence of resistant subpopulations to either of the individual components. nih.govnih.gov By simultaneously attacking two different targets, the probability of a bacterium developing spontaneous mutations conferring resistance to both agents is significantly lower.

Fractional Inhibitory Concentration (FIC) Index Analysis

The Fractional Inhibitory Concentration (FIC) index is a crucial metric used in microbiology to assess the interaction between two antimicrobial agents when used in combination. nih.gov It quantifies whether the combined effect is synergistic, additive, indifferent (no interaction), or antagonistic. The FIC index is calculated by summing the fractional inhibitory concentrations of each drug, where the fractional inhibitory concentration is the minimum inhibitory concentration (MIC) of the drug in combination divided by its MIC when used alone. nih.gov An FIC index of ≤ 0.5 is generally interpreted as synergy, while an index > 4.0 suggests antagonism. nih.gov Values between these thresholds can indicate additive or indifferent effects. nih.govnih.govoup.comsemanticscholar.orgsigmaaldrich.com

In the context of this compound, FIC index analysis has been instrumental in evaluating its synergistic potential, particularly with β-lactam antibiotics. researchgate.netnih.gov this compound's mechanism of action, which involves the inhibition of cell wall biosynthesis, makes it a prime candidate for combination therapy with other agents that target the same pathway, such as β-lactams. researchgate.net This combination can lead to a "multi-blockade" of cell wall synthesis, enhancing antibacterial efficacy. researchgate.net

Research involving the combination of this compound and cephalexin demonstrated that even weak interactions (FIC index of 0.5–0.99) were statistically significant, highlighting the value of the FIC index in detecting synergy. nih.govoup.comsigmaaldrich.com Studies on urinary tract bacteria have shown significant potentiation of cephalosporins by this compound. researchgate.net For instance, against 164 urinary bacterial isolates, this compound showed synergistic activity with eight different cephalosporins and mecillinam. researchgate.net Potentiation, defined by an FIC index of ≤ 0.5, was observed in 10% to 40% of susceptible strains when this compound was combined with β-lactams. nih.gov This synergistic effect was also noted, albeit to a lesser degree, in bacterial species that were not sensitive to this compound alone. nih.gov

The table below summarizes the synergistic activity of this compound when combined with various cephalosporins against different genera of urinary bacteria.

Table 1: Synergistic Effect of this compound with Cephalosporins against Urinary Bacteria

| Bacterial Genus | Number of Strains | Percentage of Strains Showing Synergy (FIC ≤ 0.5) with this compound + Cephalosporin (B10832234) |

|---|---|---|

| Escherichia | 60 | 38% |

| Klebsiella | 26 | 31% |

| Enterobacter | 18 | 28% |

| Citrobacter | 10 | 40% |

| Serratia | 20 | 15% |

| Proteus | 20 | 10% |

| Providencia | 5 | 20% |

| Morganella | 5 | 0% |

Data derived from a study examining the potentiation activity of this compound with 8 cephalosporins against 164 urinary bacteria. researchgate.net

More recent investigations have revisited the potential of this compound in an era of widespread antimicrobial resistance. A study examining the interaction of this compound with meropenem against 20 isolates of carbapenemase-producing Enterobacterales (CPE) found that the combination acted synergistically against 16 of the isolates. researchgate.net This underscores the continued relevance of using FIC index analysis to identify effective combination therapies that can combat multidrug-resistant pathogens.

Synthetic Chemistry and Structure Activity Relationships Sar

Synthetic Routes and Analog Development

The synthesis of alafosfalin and its related phosphonopeptides is a cornerstone of research into this class of compounds. These synthetic efforts have not only enabled the production of this compound itself but have also paved the way for the creation of a diverse array of analogues, crucial for probing structure-activity relationships.

Synthesis of this compound and Related Phosphonopeptides

The synthesis of this compound, chemically L-alanyl-L-1-aminoethylphosphonic acid, and other phosphonopeptides has been a subject of extensive research. nih.govnih.gov A notable method for the large-scale synthesis of this compound has been described, highlighting its importance as a potent antibacterial agent. nih.gov The general synthetic strategies for phosphonopeptides, which are phosphorus analogues of peptides, often involve the formation of a phosphonamidate bond. This can be achieved through several chemical reactions, including phosphonylation with phosphonochloridates and condensation using various coupling reagents. mdpi.com

Researchers have developed various methods for preparing phosphonopeptides. These include one-pot, three-component reactions and the use of coupling reagents like DCC-HOSu or EDC-HOBt. researchgate.net The synthesis of phosphonotripeptide derivatives has also been achieved by coupling D/L-fosfalin diethyl ester with dipeptides, leading to molecules with a central alanine (B10760859) residue and a variable N-terminal residue. nih.gov The choice of amino acids for these positions, such as sarcosine (B1681465), methionine, and norvaline, was guided by earlier findings that indicated their potential to enhance bacterial cell permeation and minimum inhibitory concentration (MIC). nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The antibacterial efficacy of this compound and its analogues is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies have been instrumental in elucidating the key molecular features required for potent and broad-spectrum activity. nih.govnih.govnih.gov

Impact of Amino Acid Residues on Potency and Spectrum

Systematic variations of the this compound structure have revealed crucial insights into the role of its amino acid components. Generally, the L-stereochemistry is preferred for both the amino acid and the phosphonic acid moiety for optimal activity. nih.gov

The N-terminal amino acid plays a significant role in determining the potency and antibacterial spectrum. Replacing the L-alanine in this compound with other amino acids has led to dipeptide variants with substantial differences in their activity profiles. nih.govnih.gov For instance, certain dipeptides with alternatives to the L-alanyl residue exhibited broader antibacterial spectra, including activity against Pseudomonas aeruginosa. nih.govnih.gov Specifically, substituting L-alanine with hydrophobic L-amino acids like L-methionine and L-norvaline at the N-terminus of phosphonodipeptide derivatives containing fosfalin resulted in low minimum inhibitory concentrations (MICs). nih.gov Furthermore, replacing the L-alanine at the N-terminus with sarcosine has been shown to confer selective inhibition against Escherichia coli, Klebsiella species, and Enterococcus faecalis. nih.gov

Conversely, modifications to the L-1-aminoethylphosphonic acid (L-Ala(P)) part of the molecule generally lead to a decrease or loss of antibacterial activity. nih.gov However, some activity is retained with phosphonate (B1237965) analogues of L-phenylalanine and L-serine. nih.gov

| N-Terminal Amino Acid Substitution | Impact on Antibacterial Activity | Reference |

|---|---|---|

| L-Norvaline | More potent in vitro antibacterial activity compared to this compound. | nih.gov |

| L-Methionine | Low minimum inhibitory concentrations (MICs). | nih.gov |

| Sarcosine | Selective inhibition against E. coli, Klebsiella species, and E. faecalis. | nih.gov |

| Various alternatives to L-alanyl residue | Broader antibacterial spectra, including activity against Pseudomonas aeruginosa. | nih.govnih.gov |

Influence of Phosphonic Function on H+/Peptide Cotransporter Interaction

The phosphonic acid group of this compound is a key feature that distinguishes it from natural dipeptides and is crucial for its biological activity. This functional group plays a significant role in the interaction of this compound with bacterial peptide transport systems. This compound is actively transported into bacterial cells via peptide permeases, which are essential for its antibacterial action.

Studies have shown that dipeptides where the C-terminal carboxyl group is replaced by a phosphonic function are high-affinity substrates for mammalian H+/peptide cotransporters, PEPT1 and PEPT2. nih.gov this compound competitively inhibits the uptake of other peptides, such as glycylsarcosine (B1347041), indicating that it binds to these transporters. nih.gov The interaction involves the phosphonate group being recognized by specific residues within the transporter's binding site. nih.gov For instance, in the peptide transporter POT, the phosphonate group of this compound is recognized by the side-chain amide group of Gln310, the guanidinium (B1211019) group of Arg43, and the hydroxyl groups of Tyr40 and Tyr78. nih.gov This interaction network is vital for the recognition and subsequent transport of the phosphonopeptide into the cell. nih.gov

| Transporter | This compound Interaction | Ki Value (mM) | Reference |

|---|---|---|---|

| PEPT1 (intestinal) | Strongly inhibits glycylsarcosine uptake | 0.19 ± 0.01 | nih.gov |

| PEPT2 (renal) | Strongly inhibits glycylsarcosine uptake | 0.07 ± 0.01 | nih.gov |

Development of Novel Phosphonopeptide Analogues

The insights gained from SAR studies have fueled the development of novel phosphonopeptide analogues with improved properties. The goal is to design compounds with enhanced potency, a broader spectrum of activity, and better pharmacokinetic profiles.

One avenue of development has been the synthesis of phosphono-oligopeptides. Certain oligopeptides derived from the more active phosphonodipeptides have demonstrated good in vitro activity against an extended range of organisms, including Haemophilus influenzae, Streptococcus faecalis, and Streptococcus pneumoniae. nih.govnih.gov Interestingly, the in vivo activity of some of these phosphono-oligopeptides was significantly greater than that of the parent dipeptide, suggesting they may exert their action directly, in addition to being cleaved into smaller active peptides. nih.govnih.gov

More recent efforts have focused on creating "suicide substrates" that can selectively target bacterial enzymes. researchgate.netmdpi.com This has led to the synthesis of novel phosphonopeptide derivatives based on D/L-fosfalin and β-chloro-L-alanine. researchgate.netmdpi.com These compounds are being explored for their potential as selective agents against various bacterial pathogens, including Salmonella, Pseudomonas aeruginosa, and Listeria. researchgate.net The development of such targeted agents represents a promising strategy in the ongoing search for new and effective antibacterial therapies.

Analytical Methodologies for Alafosfalin Research

Quantification in Biological Matrices (Plasma, Urine, Tissues)

Determining the concentration of Alafosfalin in biological samples such as plasma, urine, and various tissues is fundamental for pharmacokinetic studies. nih.govnih.gov This requires sensitive and specific analytical methods capable of distinguishing the parent compound from its metabolites and endogenous substances. nih.gov

Microbiological assays represent a foundational method for determining the potency of an antibiotic. nihs.go.jp These assays measure the biological activity of a compound by its inhibitory effect on the growth of susceptible microorganisms. uspnf.com Two common methods are the cylinder-plate (agar diffusion) assay and the turbidimetric (tube) assay. nihs.go.jpuspnf.com In the context of this compound, its known in vitro antibacterial activity against specific strains, such as Escherichia coli and other urinary tract isolates, forms the basis for its quantification via these methods. nih.govnih.gov

The principle involves creating a standard curve by exposing a susceptible bacterial culture to known concentrations of this compound. The extent of growth inhibition (e.g., the diameter of the inhibition zone in an agar (B569324) plate) is proportional to the concentration of the antibiotic. nih.gov By comparing the inhibition caused by a biological sample to the standard curve, the concentration of active this compound in that sample can be determined. While effective for measuring bioactive compounds, a limitation of this technique is its inability to distinguish between the active parent drug and other substances, such as metabolites, that may be present in the sample. nih.gov

As this compound is a phosphonodipeptide, composed of L-alanine and the non-proteinogenic amino acid L-1-aminoethylphosphonic acid, amino acid analysis is a key technique for its characterization and quantification. nih.govnih.govnih.gov This method is considered a gold standard for determining the composition and absolute content of peptides and proteins. solvias.combiosyn.com

The process typically involves the acid hydrolysis of the peptide to break it down into its constituent amino acids. solvias.comusp.org Following hydrolysis, the resulting amino acids are separated, derivatized, and quantified. usp.org A common approach involves separation by ion-exchange chromatography followed by post-column derivatization with ninhydrin, which reacts with the amino acids to produce a colored compound that can be measured spectrophotometrically. solvias.com Studies on this compound's metabolism confirm its hydrolysis into alanine (B10760859) and L-1-aminoethylphosphonic acid, making this analytical approach suitable for quantifying the total amount of the compound by measuring its components in biological fluids after administration. nih.govnih.gov

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the identification and quantification of metabolites in complex biological matrices. nih.govresearchgate.net This technique is particularly well-suited for analyzing this compound and its primary metabolites, alanine and L-1-aminoethylphosphonic acid. nih.govnih.gov

The methodology involves two main steps:

Liquid Chromatography (LC): The biological sample (e.g., plasma or urine) undergoes initial preparation, such as protein precipitation, before being injected into the LC system. researchgate.net The LC column separates the compounds based on their physicochemical properties. nih.gov For polar compounds like amino acids and phosphonates, hydrophilic interaction liquid chromatography (HILIC) is often employed. nih.govlabrulez.com

Tandem Mass Spectrometry (MS/MS): As the separated compounds elute from the LC column, they are ionized (e.g., by electrospray ionization) and enter the mass spectrometer. nih.gov A specific mass-to-charge ratio (m/z) corresponding to the parent molecule (e.g., this compound or its metabolite) is selected, fragmented, and a specific fragment ion is then detected. nih.gov This process, known as selected reaction monitoring (SRM), provides high specificity and allows for precise quantification, even at very low concentrations. nih.gov

The utility of LC-MS/MS has been demonstrated for other phosphonic acid antibiotics, such as fosfomycin (B1673569), where it is used to quantify the drug in human plasma and other media, confirming its applicability for this compound research. researchgate.netnih.govresearchgate.net

Radiolabeling Techniques for Imaging Studies (e.g., 99mTc-Alafosfalin)

Radiolabeling this compound with a radionuclide allows for non-invasive, in vivo imaging to study its distribution and accumulation at specific sites, such as areas of infection. nih.govnih.gov Technetium-99m (99mTc) is a commonly used gamma-emitting radioisotope in medical imaging due to its favorable physical properties. radiopaedia.orgnih.gov

Research has been conducted on 99mTc-Alafosfalin as a potential agent for imaging infections. nih.govsci-hub.st The radiolabeled peptide is prepared using an instant cold kit, resulting in a stable product with high radiochemical purity (>95%). nih.govsci-hub.st

In a rat model of Staphylococcus aureus infection, the biodistribution and imaging potential of 99mTc-Alafosfalin were evaluated and compared with other imaging agents. Scintigraphic images and quantitative biodistribution studies showed that 99mTc-Alafosfalin accumulates at the site of infection. nih.govsci-hub.st Notably, the agent is primarily excreted via the kidneys, with low uptake in the liver and spleen, which is advantageous for imaging infections in the abdominal area. nih.govsci-hub.st

The findings indicate that 99mTc-Alafosfalin is more effective at localizing in infected tissue than a simple perfusion agent like 99mTc-DTPA, although less so than radiolabeled white blood cells (99mTc-leukocytes), which are a standard for infection imaging. nih.govsci-hub.st

Table 1: Comparative Biodistribution and Binding of 99mTc-Alafosfalin Data from a rat model of S. aureus infection at 4 hours post-injection.

| Agent | Infected/Non-Infected Thigh Ratio | In Vitro Binding to S. aureus |

|---|---|---|

| 99mTc-Alafosfalin | 4.3 / 1.0 | 10% |

| 99mTc-DTPA | 1.9 / 1.0 | 1% |

| 99mTc-leukocytes | 20.0 / 1.0 | N/A |

Source: nih.govsci-hub.st

Preclinical and Translational Research Applications

Evaluation as an Infection Imaging Agent

The diagnosis of focal bacterial infections often relies on imaging techniques. Radiolabeled antibiotics have been investigated as agents that can specifically accumulate at infection sites. Alafosfalin has been evaluated as one such agent.

Researchers have successfully prepared a radiolabeled form of the antibiotic, Technetium-99m-alafosfalin (99mTc-alafosfalin), as a potential infection imaging agent. nih.gov Studies in a rat model with a Staphylococcus aureus infection were conducted to assess its efficacy compared to other radiotracers, namely 99mTc-DTPA (a perfusion molecule) and 99mTc-labeled leukocytes, which are a standard for infection imaging. nih.govsci-hub.st

The 99mTc-alafosfalin product was found to be stable with a high radiochemical purity of over 95%. nih.gov Biodistribution studies revealed that it was primarily excreted through the kidneys, with minimal uptake in the liver, spleen, and bone. nih.gov This characteristic is advantageous for imaging infections in the abdominal and soft tissue regions. nih.gov

At four hours after injection, 99mTc-alafosfalin showed significant accumulation at the site of infection. nih.gov An in vitro binding assay demonstrated that 99mTc-alafosfalin had a higher affinity for Staphylococcus aureus (10% binding) compared to 99mTc-DTPA (1% binding). nih.gov While 99mTc-alafosfalin accumulated more effectively at infection sites than the perfusion agent, it was less effective than the gold-standard 99mTc-leukocytes. nih.gov

Table 1: Comparison of Infection Imaging Agents in a Rat Model (4 hours post-injection)

| Radiotracer | Mean Ratio of Infected to Non-Infected Thigh |

|---|---|

| 99mTc-alafosfalin | 4.3 / 1.0 |

| 99mTc-DTPA | 1.9 / 1.0 |

| 99mTc-leukocytes | 20.0 / 1.0 |

Data sourced from a comparative study in a rat model infected with Staphylococcus aureus. nih.gov

Role in Selective Media for Bacterial Isolation (e.g., Salmonella)

The isolation of specific pathogenic bacteria from clinical samples, which often contain a mix of different microbes, requires the use of selective culture media. This compound has been identified as a useful selective agent for the isolation of Salmonella from stool samples. nih.govnih.gov This utility is based on the differential susceptibility of various bacteria to the compound. nih.gov

Studies have shown that non-typhi Salmonella strains are relatively resistant to this compound, whereas many coliform bacteria, such as Escherichia coli, are susceptible. nih.govresearchgate.net This selective action allows this compound to inhibit the growth of competing gut flora while permitting Salmonella to grow. nih.gov The mechanism involves the active transport of this compound into bacterial cells via peptide permeases, where it is then hydrolyzed to release L-1-aminoethylphosphonic acid. nih.gov This molecule interferes with cell wall synthesis by inhibiting the enzyme alanine (B10760859) racemase. nih.govnih.gov

In one study, a chromogenic medium known as ABC medium was modified to include this compound (MABC). nih.govresearchgate.net This MABC medium was then compared with standard ABC medium and Hektoen enteric agar (B569324) for its ability to recover Salmonella from 1,000 stool samples. nih.gov The modified medium demonstrated a superior recovery rate. nih.govnih.gov

Table 2: Minimum Inhibitory Concentration (MIC) of this compound for Various Gram-Negative Bacteria

| Bacterial Species | Mean MIC (mg/liter) | MIC Range (mg/liter) |

|---|---|---|

| Escherichia coli | 0.7 | 0.125 to >32 |

| Shigella spp. | 0.25 | 0.125 to 0.5 |

| Klebsiella spp. | 5.9 | 1 to 16 |

| Non-typhi Salmonella spp. | 10.2 | Not specified |

| Acinetobacter, Pseudomonas, Proteus, Providencia, Morganella | >32 | Not specified |

Data based on susceptibility studies of 435 strains of gram-negative bacteria. nih.govresearchgate.net

Table 3: Recovery of Salmonella from 1,000 Stool Samples Using Different Culture Media

| Culture Medium | Recovery Rate (%) |

|---|---|

| Modified ABC medium with this compound (MABC) | 53.6% |

| Hektoen enteric agar | 48.2% |

| Standard ABC medium | 35.7% |

Results from a direct culture comparison for Salmonella isolation. nih.govnih.gov

Incorporation into Biofunctionalized Materials (e.g., Nonwoven Fabrics)

To meet the demand for medical textiles with antimicrobial properties, researchers have explored the biofunctionalization of materials by incorporating bioactive compounds. mdpi.com this compound has been used as a modifying agent to impart antibacterial properties to polypropylene (B1209903) (PP) nonwoven fabrics. researchgate.net These fabrics are used in medical applications such as wound dressings, suture materials, and surgical meshes. mdpi.com

In a specific study, this compound was added to a coating paste that also contained a thickening agent, a wetting agent, and a styrene-acrylic resin. mdpi.com This paste was then used to impregnate PP nonwoven fabrics. mdpi.com The study created five variants of the fabric with different concentrations of this compound: 0.005%, 0.01%, 0.05%, 0.1%, and 0.15%. mdpi.com

The resulting biofunctionalized nonwoven fabrics were then tested for their antimicrobial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. mdpi.comresearchgate.net The results indicated that the modified nonwovens could be effectively used as an antibacterial material, demonstrating a simple and cost-effective method for producing medical textiles with enhanced functionality. mdpi.com

Table 4: Summary of this compound Biofunctionalization Study on Polypropylene Nonwoven Fabrics

| Parameter | Description |

|---|---|

| Base Material | Poly(propylene) (PP) nonwoven fabric |

| Bioactive Agent | This compound (L-alanyl-L-1-aminoethylphosphonic acid) |

| Application Method | Impregnation with a coating paste containing this compound |

| This compound Concentrations Tested | 0.005%, 0.01%, 0.05%, 0.1%, 0.15% |

| Target Bacteria for Testing | Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative) |

This study focused on developing PP nonwovens with antimicrobial properties for medical applications. mdpi.com

Future Directions and Research Gaps

Further Elucidation of Resistance Mechanisms

A significant research gap exists in the comprehensive understanding of bacterial resistance mechanisms to alafosfalin. Early studies indicated a lack of cross-resistance between this compound and β-lactam antibiotics. nih.govnih.gov However, the specific genetic and biochemical pathways that confer resistance to this compound itself are not well-defined. Future research should prioritize the identification and characterization of these resistance determinants. Key areas of investigation would include:

Transport System Alterations: this compound is actively transported into bacterial cells via peptide permease systems. Mutations in the genes encoding these transporters could reduce uptake, thereby conferring resistance. Identifying the specific permeases involved in this compound transport across different bacterial species is a critical first step.

Target Enzyme Modification: The intracellular target of this compound's active metabolite, L-1-aminoethylphosphonic acid, is alanine (B10760859) racemase, an enzyme essential for peptidoglycan synthesis. Investigations into potential mutations in the gene encoding alanine racemase that prevent effective inhibition by the active metabolite are warranted.

Enzymatic Inactivation: The possibility of bacterial enzymes capable of inactivating this compound or its active form cannot be discounted. Research efforts should be directed towards identifying any such enzymes and understanding their mechanisms of action.

A thorough understanding of these resistance mechanisms is fundamental for predicting and potentially circumventing the development of resistance, a crucial step for the longevity of any antimicrobial agent.

Exploration of New Synergistic Combinations

The principle of synergistic antibiotic combination, where the combined effect of two drugs is greater than the sum of their individual effects, offers a promising strategy to enhance efficacy and combat resistance. Historical studies have already demonstrated the synergistic potential of this compound with β-lactam antibiotics and other cell-wall inhibitors like D-cycloserine. nih.govresearchgate.net This synergy is attributed to the multi-blockade of the bacterial cell wall biosynthesis pathway. researchgate.net

A recent study has also highlighted the synergistic interaction of this compound with the carbapenem (B1253116) antibiotic, meropenem (B701), against carbapenemase-producing Enterobacterales (CPE). researchgate.net This finding is particularly significant given the urgent threat posed by such resistant organisms.

Future research should systematically explore novel synergistic combinations of this compound with a broader range of antibiotic classes. This could include combinations with:

Aminoglycosides: To target protein synthesis in addition to cell wall synthesis.

Fluoroquinolones: To inhibit DNA replication.

Tetracyclines: To further inhibit protein synthesis.

Newer β-lactamase inhibitors: To potentially overcome a wider spectrum of β-lactam resistance mechanisms when co-administered.

Such studies would require extensive in vitro testing against a diverse panel of clinically relevant, multidrug-resistant pathogens.

Development of Next-Generation this compound Analogues

The chemical structure of this compound provides a scaffold for the development of next-generation analogues with improved properties. Early research into dipeptide and oligopeptide variants of this compound revealed that modifications to the L-alanyl residue could broaden the antibacterial spectrum to include organisms such as Pseudomonas aeruginosa. nih.gov Some of these early analogues also demonstrated enhanced in vivo activity compared to the parent compound. nih.govnih.gov

Future research in this area should leverage modern medicinal chemistry and computational modeling techniques to design and synthesize novel this compound analogues. The goals for these next-generation compounds would be to:

Enhance Potency: Achieve lower minimum inhibitory concentrations (MICs) against target pathogens.

Broaden the Spectrum of Activity: Extend efficacy against a wider range of Gram-positive and Gram-negative bacteria, including notoriously difficult-to-treat pathogens.

Improve Pharmacokinetic Properties: Optimize absorption, distribution, metabolism, and excretion profiles for better clinical utility.

Overcome Resistance: Design analogues that can evade the resistance mechanisms that may affect the original this compound molecule.

The development of stabilized oligopeptide analogues that are less susceptible to metabolic degradation could also lead to more potent and broader-spectrum agents. nih.gov

Applications in Combating Carbapenemase-Producing Enterobacterales (CPE)

The emergence and global spread of Carbapenemase-Producing Enterobacterales (CPE) represents a critical public health crisis, with limited treatment options available. dovepress.com These bacteria produce enzymes that inactivate carbapenems, a class of last-resort antibiotics. The main classes of carbapenemases include Klebsiella pneumoniae carbapenemase (KPC), New Delhi metallo-β-lactamase (NDM), and oxacillinase-48 (OXA-48). dovepress.commdpi.com